4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE
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Overview
Description
4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, furan derivatives, and sulfonamide compounds.
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and the dimethylsulfamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A furan derivative with similar structural features.
N-(3-Furan-2-yl-3-hydroxypropyl)benzamide: A compound with a similar benzamide core but lacking the dimethylsulfamoyl group.
Dimethylsulfamoylbenzamide: A compound with a similar sulfonamide group but lacking the furan ring.
Uniqueness
4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18(2)24(21,22)13-7-5-12(6-8-13)16(20)17-10-9-14(19)15-4-3-11-23-15/h3-8,11,14,19H,9-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBYTLLUCMXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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